molecular formula C8H15NO3 B1610800 Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate CAS No. 21667-71-0

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate

Cat. No. B1610800
CAS RN: 21667-71-0
M. Wt: 173.21 g/mol
InChI Key: TWKGNGYMVZKLCJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as racemic PMK glycidate and is a precursor to the illegal drug MDMA. However,

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Studies have revealed the significance of hydrogen bonding in compounds related to Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate. For instance, 4-Hydroxypiperidinium iodide shows unusual crystal packing involving four-centre hydrogen bonds, indicating the complex intermolecular interactions these compounds can participate in. Similarly, the study of 4-Methylpiperidinium 4-methylpiperidine-N-carboxylate hydrate, formed by 4-methylpiperidine absorbing CO2 from the air, highlights the planar nature of the N atom in the anion contrast to the parent amine, underscoring the structural versatility of piperidine derivatives (Freytag & Jones, 1999).

Chemical Reactivity and Synthesis

The reactivity and synthesis of piperidine derivatives, including those structurally similar to this compound, have been explored in the context of palladium-catalyzed aminocarbonylation. Piperidines with ester functionality have been used as N-nucleophiles in this process, demonstrating the potential for creating a variety of carboxamide and ketocarboxamide compounds under different conditions. Such studies provide insights into the synthetic versatility and application of piperidine derivatives in organic synthesis (Takács et al., 2014).

Luminescence and Labeling Applications

Research into the engineering of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging has unveiled the synthesis of new ligands based on a glutamic acid skeleton. These studies are critical for developing novel diagnostic and analytical methods in biochemistry and molecular biology, showcasing the potential of compounds like this compound in facilitating advancements in these fields (Weibel et al., 2004).

NMR Spectroscopy and Conformational Analysis

NMR spectroscopy has been used to study the conformations of 4-hydroxy-1-methylpiperidine betaine derivatives, including chlorides and inner salts with hydroxyl groups at axial or equatorial positions. These studies are pivotal for understanding the molecular structure and dynamics of piperidine derivatives, which can influence their chemical reactivity and interaction with biological molecules (Dega-Szafran et al., 2006).

Moisture Stability in Metal-Organic Frameworks

Incorporating hydrophobic functional groups, such as methyl groups, at strategic positions of ligands in metal-organic frameworks (MOFs) has been shown to enhance the water resistance of the MOF structure significantly. This research underscores the importance of functional group modification in the development of more robust and durable materials for applications in catalysis, gas storage, and separation technologies (Ma et al., 2011).

properties

IUPAC Name

methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9-5-3-8(11,4-6-9)7(10)12-2/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKGNGYMVZKLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554508
Record name Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21667-71-0
Record name Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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